REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.[OH-].[NH4+]>O>[Cl:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-12 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 minutes at -12° C. in an ice-methanol bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Initially a thick paste was formed
|
Type
|
ADDITION
|
Details
|
after mixing for a short time the paste
|
Type
|
WAIT
|
Details
|
The mixture was placed in a refrigerator for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with 15 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ice water and dried in a vacuum oven at 55° C.
|
Type
|
CUSTOM
|
Details
|
to give 25.9 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2NC=NC2=NC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |